molecular formula C23H35N3O B11963864 N'-(1H-Indol-3-ylmethylene)tetradecanohydrazide CAS No. 881403-25-4

N'-(1H-Indol-3-ylmethylene)tetradecanohydrazide

Cat. No.: B11963864
CAS No.: 881403-25-4
M. Wt: 369.5 g/mol
InChI Key: KPHRZMJTVMHAKI-NCELDCMTSA-N
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Description

N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide typically involves the condensation of indole-3-carbaldehyde with tetradecanohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

Indole-3-carbaldehyde+TetradecanohydrazideN’-(1H-Indol-3-ylmethylene)tetradecanohydrazide\text{Indole-3-carbaldehyde} + \text{Tetradecanohydrazide} \rightarrow \text{N'-(1H-Indol-3-ylmethylene)tetradecanohydrazide} Indole-3-carbaldehyde+Tetradecanohydrazide→N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide

The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides.

Scientific Research Applications

N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1H-Indol-3-ylmethylene)octadecanohydrazide
  • N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide
  • N’-(1H-Indol-3-ylmethylene)cyclohexanecarbohydrazide

Uniqueness

N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

881403-25-4

Molecular Formula

C23H35N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]tetradecanamide

InChI

InChI=1S/C23H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(27)26-25-19-20-18-24-22-16-14-13-15-21(20)22/h13-16,18-19,24H,2-12,17H2,1H3,(H,26,27)/b25-19+

InChI Key

KPHRZMJTVMHAKI-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

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